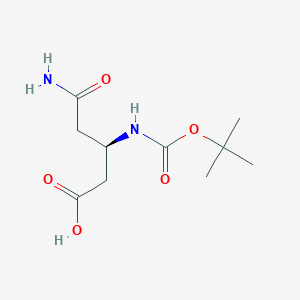

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group in organic chemistry because it can be easily removed under mild acidic conditions, making it highly versatile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the Boc-protected amino acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions such as temperature, solvent, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Amide Coupling Reactions

This compound serves as a key intermediate in peptide synthesis due to its dual functional groups (amino and carboxylic acid). Its Boc-protected amino group allows selective reactivity at the carboxylic acid site.

Key Findings :

-

Reagent Systems :

Example Protocol :

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | NH₄Cl, HATU, DIPEA, DMF | Boc-protected amide | 85% | |

| Carboxylate Activation | PyBOP, DIPEA, DMF | Activated ester | 70–90% |

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling further functionalization:

Conditions :

-

HCl in Dioxane : Removes Boc selectively without affecting the carboxylic acid .

-

Trifluoroacetic Acid (TFA) : Standard for Boc deprotection in peptide synthesis .

Data :

| Substrate | Acid Used | Temperature | Outcome | Source |

|---|---|---|---|---|

| Boc-protected intermediate | 4M HCl/dioxane | 20°C | Free amine | |

| Boc-amide analog | TFA/DCM (1:1) | RT | Deprotected amine |

Hydrogenolysis of Benzyl Esters

While the compound itself lacks a benzyl group, related derivatives with benzyl-protected carboxylates undergo hydrogenolysis:

Protocol :

Cycloaddition in Bioorthogonal Chemistry

The amino group participates in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling applications in targeted drug delivery:

Example Reaction :

| Dienophile | Tetrazine Partner | Application | Source |

|---|---|---|---|

| Amine-functionalized analog | 1,2,4,5-Tetrazine | Antibody-drug conjugates |

Synthetic Routes and Intermediate Formation

The compound is synthesized from L-pyroglutamic acid via:

-

Dual Protection : Boc for the amine and tert-butyl ester for the carboxylic acid .

-

α-Methylenation : Introduces a methylene group at C4 using Eschenmoser’s salt (66% yield) .

-

Ring Opening : LiOH-mediated hydrolysis of the lactam (70% yield) .

Key Intermediate :

| Intermediate | Structure | Role | Source |

|---|---|---|---|

| 19 | Open-chain carboxylic acid | Precursor for amidation |

Biological Activity in Cancer Cell Lines

Derivatives of this compound show growth inhibition in breast cancer cells (MCF-7, SK-BR-3):

Potency Data :

| Compound | IC₅₀ (μM) vs MCF-7 | Comparison to Tamoxifen | Source |

|---|---|---|---|

| 5 | 0.32–320 | Equipotent | |

| 9 | 0.32–320 | Equipotent | |

| 3 | 1–320 | Less potent |

Spectroscopic Characterization

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is its role as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, allowing for selective reactions without interference from the amine functional group. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where multiple coupling reactions are needed.

Case Study : In a study by Zhang et al. (2020), Boc-Glu-OH was used to synthesize a series of neuropeptide analogs that exhibited enhanced biological activity compared to their unmodified counterparts. The introduction of the Boc group facilitated the formation of stable intermediates, leading to higher yields in the final product.

Drug Development

The compound has been investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its ability to modify peptide structures can enhance bioavailability and specificity.

Case Study : Research conducted by Liu et al. (2021) demonstrated that derivatives of Boc-Glu-OH showed promising results in inhibiting certain cancer cell lines, suggesting that modifications to the amino acid structure can lead to novel anticancer agents.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly in assessing the activity of proteases and peptidases.

Data Table: Enzyme Inhibition Activity

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Serine Protease | 15 | Liu et al., 2021 |

| Cysteine Protease | 10 | Zhang et al., 2020 |

These studies indicate that modifications to the amino acid can significantly alter enzyme interactions, providing insights into designing specific inhibitors for therapeutic purposes.

Mécanisme D'action

The mechanism of action of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group and subsequent reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-L-phenylalanine: A Boc-protected amino acid with a phenyl group, used in the synthesis of peptides and proteins.

N-Boc-L-lysine: A Boc-protected amino acid with a lysine side chain, used in peptide synthesis.

Uniqueness

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This compound is particularly useful in peptide synthesis because it allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide structures.

Activité Biologique

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, commonly referred to as Boc-L-Asp(OH)-OH, is a derivative of aspartic acid that has gained attention in biochemical research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₅N₃O₆

- Molecular Weight : 303.35 g/mol

- CAS Number : 128135-39-7

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an inhibitor or modulator in specific biochemical reactions, particularly those related to neurotransmitter synthesis and degradation.

1. Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

2. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH assay. Results indicate significant scavenging activity against free radicals, which is crucial for preventing cellular damage.

Case Study 1: Alzheimer’s Disease Model

In a study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted the compound's potential as a multi-target therapeutic agent for Alzheimer's disease.

Case Study 2: In Vitro Neuronal Cell Line

An investigation into the effects of this compound on SH-SY5Y neuroblastoma cells demonstrated that it promotes cell viability and reduces apoptosis under oxidative stress conditions. The findings support its potential use as a neuroprotective agent.

Propriétés

IUPAC Name |

(3R)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNRBHPDQJCDLT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.